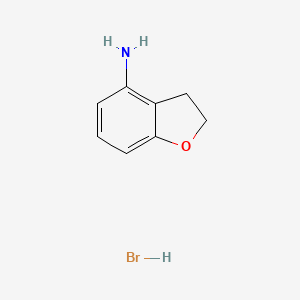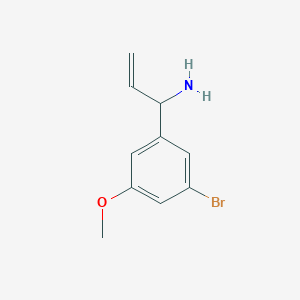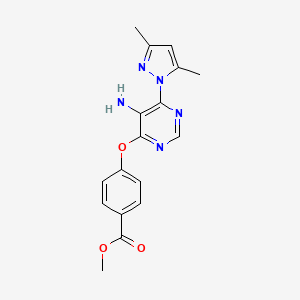
2-(Chlorosulfonyl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chlorosulfonyl)acetic acid: methyl 2-(chlorosulfonyl)acetate , is an organic compound with the molecular formula C₃H₅ClO₄S. It features a chlorosulfonyl group (-SO₂Cl) attached to the acetic acid backbone. This compound plays a significant role in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes::
Direct Synthesis: One common method involves the direct reaction of acetic acid with chlorosulfonic acid. The reaction proceeds as follows:
Esterification: Another approach is the esterification of acetic acid with chlorosulfonic acid, followed by hydrolysis to obtain the desired compound:
- In industry, 2-(chlorosulfonyl)acetic acid is synthesized on a larger scale using optimized conditions to achieve high yields.
Analyse Des Réactions Chimiques
Reactions::
Hydrolysis: The compound readily undergoes hydrolysis in the presence of water, yielding acetic acid and chlorosulfonic acid.
Substitution Reactions: It can participate in substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles (e.g., amines, alcohols).
Esterification: Reacting with alcohols forms esters.
Oxidation and Reduction: While not commonly used for this compound, it can undergo oxidation or reduction reactions.
Hydrolysis: Water, acidic or basic conditions.
Substitution: Various nucleophiles (e.g., amines, alcohols), typically in polar solvents.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Oxidation/Reduction: Specific oxidizing or reducing agents.
- Hydrolysis: Acetic acid and chlorosulfonic acid.
- Substitution: Various esters or amides.
- Esterification: Methyl 2-(chlorosulfonyl)acetate.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Research on its antimicrobial properties.
Industry: Employed in the production of specialty chemicals.
Mécanisme D'action
- The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Propriétés
IUPAC Name |
2-chlorosulfonylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO4S/c3-8(6,7)1-2(4)5/h1H2,(H,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBCBFHLIIEWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13027239.png)





![tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13027266.png)
![4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13027270.png)

![6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13027291.png)
![3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13027305.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B13027326.png)
